
(Z)-3-Dodecenyl (E)-2-butenoate
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Overview
Description
Z3-Dodecenyl E2-butenoate: is a synthetic female sex pheromone produced by the sweet potato weevil, Cylas formicarius. This compound is primarily used in agriculture to bait and trap male sweet potato weevils, thereby managing their population with reduced use of insecticides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z3-Dodecenyl E2-butenoate involves the esterification of 2E-butenoic acid with 3Z-dodecen-1-ol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of Z3-Dodecenyl E2-butenoate follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Z3-Dodecenyl E2-butenoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amides or other esters.
Scientific Research Applications
Z3-Dodecenyl E2-butenoate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Employed in studies related to insect behavior and pheromone communication.
Medicine: Investigated for its potential use in developing pheromone-based pest control methods that are environmentally friendly.
Industry: Utilized in agriculture to control the population of sweet potato weevils, reducing the need for chemical insecticides
Mechanism of Action
The mechanism of action of Z3-Dodecenyl E2-butenoate involves its role as a sex pheromone. It is detected by the olfactory receptors of male sweet potato weevils, which are attracted to the source of the pheromone. This attraction leads to the trapping of the males, thereby reducing the population and preventing damage to crops. The molecular targets are the olfactory receptors in the antennae of the weevils, and the pathway involves the activation of these receptors, leading to behavioral responses .
Comparison with Similar Compounds
Z3-Dodecenyl E2-butenoate: A synthetic female sex pheromone of the sweet potato weevil.
Z3-Dodecenyl E2-butenoate: A similar compound used for baiting and trapping male sweet potato weevils.
Uniqueness: Z3-Dodecenyl E2-butenoate is unique due to its specific role in targeting the sweet potato weevil, Cylas formicarius. Its effectiveness in reducing the population of this pest with minimal use of chemical insecticides makes it a valuable tool in sustainable agriculture .
Properties
Molecular Formula |
C16H28O2 |
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Molecular Weight |
252.39 g/mol |
IUPAC Name |
[(Z)-dodec-3-enyl] (E)-but-2-enoate |
InChI |
InChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-15-18-16(17)14-4-2/h4,11-12,14H,3,5-10,13,15H2,1-2H3/b12-11-,14-4+ |
InChI Key |
VPVYOJQBLAZGEP-DVRGKXNHSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCOC(=O)/C=C/C |
Canonical SMILES |
CCCCCCCCC=CCCOC(=O)C=CC |
Origin of Product |
United States |
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